molecular formula C9H8ClNO5 B176226 1-chloroethyl (4-nitrophenyl) Carbonate CAS No. 101623-69-2

1-chloroethyl (4-nitrophenyl) Carbonate

Cat. No. B176226
M. Wt: 245.61 g/mol
InChI Key: DXVQFTPXVZUWIF-UHFFFAOYSA-N
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Description

1-chloroethyl (4-nitrophenyl) Carbonate is a chemical compound with the molecular formula C9H8ClNO5 . It contains 24 bonds in total, including 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carbonate derivative, and 1 nitro group .


Synthesis Analysis

The synthesis of 1-chloroethyl (4-nitrophenyl) Carbonate involves an ice-cold reaction mixture containing p-nitrophenol and pyridine in dichloromethane. 1-chloroethyl chloroformate is added to this mixture, which is then stirred at 0° C. for 30 min and at room temperature for 1 hour . The solvent is removed under reduced pressure, and the residue is dissolved in ether, washed with water, and 10% citric acid. The ether layer is dried over Na2SO4 and evaporated under reduced pressure to yield the title compound .


Molecular Structure Analysis

The molecular structure of 1-chloroethyl (4-nitrophenyl) Carbonate consists of 24 bonds in total, including 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carbonate derivative, and 1 nitro group .


Physical And Chemical Properties Analysis

1-chloroethyl (4-nitrophenyl) Carbonate has a molecular weight of 245.62 g/mol . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2 and CYP2C19, but not of CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is 0.15 mg/ml or 0.000612 mol/l .

Scientific Research Applications

Kinetics and Reaction Mechanism Studies

1-Chloroethyl (4-nitrophenyl) carbonate and related compounds have been extensively studied for their reaction kinetics and mechanisms. For instance, the phenolysis reactions of similar diaryl carbonates, like 4-chlorophenyl 4-nitrophenyl carbonate, have been subjected to kinetic investigations to understand their reactivity and the influence of different substituents on the reaction rates. These studies provide insights into the concerted and stepwise mechanisms of these reactions, highlighting the effect of factors like the basicity of the nucleophile, the nonleaving moiety, and the leaving group on the reaction kinetics (Castro, Pavez, & Santos, 2002). Similarly, the anilinolysis and aminolysis of aryl 4-nitrophenyl carbonates, including those with chlorophenyl groups, have been explored to understand the linear and biphasic nature of Brönsted-type plots and the implications of these findings on the reaction mechanism (Castro, Gazitúa, & Santos, 2005); (Castro, Andújar, Toro, & Santos, 2003).

Synthesis and Optimization of Compounds

The synthesis and optimization of compounds involving 1-chloroethyl (4-nitrophenyl) carbonate or similar structures have been topics of significant research. Studies have investigated optimal conditions for synthesis processes, like the triphosgene method for creating bis(4-nitrophenyl) carbonate, to maximize yield and efficiency (Chao, 2009). Additionally, research has explored the synthesis of multivalent carbonate esters by divergent growth of branched carbamates, doubling the number of esters with each branching (Jones, Tedder, Gamino, Hammaker, & Ton-nu, 2001).

Reactivity and Environmental Applications

1-Chloroethyl (4-nitrophenyl) carbonate's reactivity has implications in environmental science, particularly in processes like groundwater treatment. Studies have examined the influence of various ions like chloride and carbonates on the reactivity of activated persulfate, a process used in contaminant degradation. These investigations shed light on how these ions can impact the efficiency and kinetics of oxidation reactions (Bennedsen, Muff, & Søgaard, 2012). Moreover, the longevity of granular iron in groundwater treatment processes has been assessed, considering the effect of solution composition, including chloride presence, on the reduction of organohalides and nitroaromatic compounds (Klausen, Vikesland, Kohn, Burris, Ball, & Roberts, 2003).

Safety And Hazards

1-chloroethyl (4-nitrophenyl) Carbonate is harmful if swallowed . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If it comes into contact with the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If swallowed, rinse the mouth with water and consult a physician .

properties

IUPAC Name

1-chloroethyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-6(10)15-9(12)16-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVQFTPXVZUWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441476
Record name 1-Chloroethyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-chloroethyl (4-nitrophenyl) Carbonate

CAS RN

101623-69-2
Record name Carbonic acid, 1-chloroethyl 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101623-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloroethyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a ice cooled mixture of 27.8 g of p-nitrophenol, 16.0 g of pyridine and 1 L of chloroform is added, dropwise, 34 g of alpha-chloroethyl chloroformate. After 1 hour, the ice bath is removed and the reaction is stirred for 16 hours at room temperature. The mixture is washed with water, 0.5% sodium hydroxide and water. The organic layer is dried and concentrated in vacuo to give 47.85 g of the desired product.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Revill, J Bolos, N Serradell, M Bayes - Drugs of the Future, 2006 - access.portico.org
… 1-Chloroethyl 4-nitrophenyl carbonate (VII), prepared from 1-chloroethyl chloroformate (II) and p-nitrophenol, is reacted with sodium iodide in acetone to give the 1-iodoethyl carbonate (…
Number of citations: 7 access.portico.org
SM Rahmathullah, JE Hall, BC Bender… - journal of medicinal …, 1999 - ACS Publications
… To a solution of 1-chloroethyl 4-nitrophenyl carbonate (2.0 g, 0.0082 mol) in glacial acetic acid (50 mL) at room temperature was added mercuric acetate (3.8 g, 0.012 m) and the mixture …
Number of citations: 122 pubs.acs.org
H Stark, M Krause, A Rouleau, M Garbarg… - Bioorganic & medicinal …, 2001 - Elsevier
Five novel prodrug types of the potent and selective histamine H 3 -receptor agonist (R)-α-methylhistamine (1) were prepared and pharmacologically tested in vitro as well as in vivo. In …
Number of citations: 21 www.sciencedirect.com
V Andersson, F Bergstrom, J Branalt… - Journal of Medicinal …, 2016 - ACS Publications
The only oral direct thrombin inhibitors that have reached the market, ximelagatran and dabigatran etexilat, are double prodrugs with low bioavailability in humans. We have evaluated …
Number of citations: 8 pubs.acs.org
X Ji, Y Li, X Kong, D Chen, J Lu - ACS omega, 2023 - ACS Publications
Effective oral therapies are urgently required to treat KRAS G12D mutant cancers. Therefore, synthesis and screening were performed for 38 prodrugs of MRTX1133 to identify an oral …
Number of citations: 3 pubs.acs.org
I Prop - Drugs of the Future, 2006
Number of citations: 0

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